OADS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

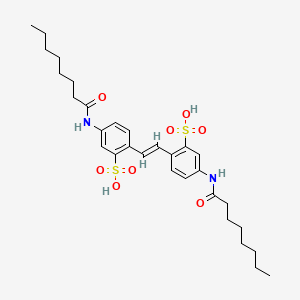

C30H42N2O8S2 |

|---|---|

Poids moléculaire |

622.8 g/mol |

Nom IUPAC |

5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C30H42N2O8S2/c1-3-5-7-9-11-13-29(33)31-25-19-17-23(27(21-25)41(35,36)37)15-16-24-18-20-26(22-28(24)42(38,39)40)32-30(34)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37)(H,38,39,40)/b16-15+ |

Clé InChI |

JAHNTQOEVQQOSV-FOCLMDBBSA-N |

SMILES isomérique |

CCCCCCCC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)NC(=O)CCCCCCC)S(=O)(=O)O)S(=O)(=O)O |

SMILES canonique |

CCCCCCCC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)NC(=O)CCCCCCC)S(=O)(=O)O)S(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Vanguard of Oral Antidiabetic Therapy: A Technical Deep Dive into Novel Mechanisms of Action

Aimed at the forefront of metabolic disease research, this in-depth guide elucidates the core mechanisms of action of three novel classes of oral antidiabetic drugs: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists, Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors, and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. This document provides a granular examination of their molecular interactions, signaling pathways, and the experimental underpinnings of their therapeutic effects, tailored for researchers, scientists, and drug development professionals.

The landscape of type 2 diabetes mellitus (T2DM) management is undergoing a paradigm shift, moving beyond mere glycemic control to encompass cardiovascular and renal protection. This evolution is largely driven by the advent of innovative oral therapeutic agents with distinct and multifaceted mechanisms of action. This guide delves into the intricate molecular choreography orchestrated by these drugs, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological processes involved.

Oral Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists: Mimicking Incretin (B1656795) Biology

Oral GLP-1 receptor agonists represent a significant breakthrough, offering the benefits of incretin-based therapies in a convenient, non-injectable formulation. These agents mimic the action of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis.

Mechanism of Action

Oral GLP-1R agonists, such as semaglutide, and emerging small-molecule agonists like danuglipron, bind to and activate the GLP-1 receptor, a G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, α-cells, and the hypothalamus.[1][2] This activation triggers a cascade of downstream signaling events that collectively contribute to improved glycemic control and weight reduction.

The binding of a GLP-1R agonist initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4] This elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate ion channel activity and promote the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner.[5] This glucose-dependency is a key feature, minimizing the risk of hypoglycemia.[2]

Furthermore, GLP-1R activation suppresses the secretion of glucagon (B607659) from pancreatic α-cells, thereby reducing hepatic glucose production.[6] In the central nervous system, these agonists act on hypothalamic receptors to enhance satiety and reduce appetite, contributing to weight loss.[7] Some small-molecule agonists exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment, which may contribute to a favorable side-effect profile.[8]

Signaling Pathway

The intricate signaling network initiated by GLP-1 receptor activation is depicted below.

Quantitative Data

The following table summarizes key in vitro potency and clinical efficacy data for selected oral GLP-1 receptor agonists.

| Drug | Target | Assay | Potency (EC50/IC50/Kd) | HbA1c Reduction (%) | Weight Loss (kg) | Reference |

| Oral Semaglutide | GLP-1R | cAMP Assay (CHO cells) | 12 pM (EC50) | 1.3 - 1.4 | 4.2 - 4.7 | [6][9] |

| GLP-1R | Binding Affinity | 3.4 x 10-6 M (Kd) | [10] | |||

| Danuglipron | GLP-1R | cAMP Assay | 13 nM (EC50) | Not specified | Not specified | [1][11] |

| GLP-1R | Binding Affinity | 360 nM (Ki) | [11] | |||

| Orforglipron | GLP-1R | Clinical Trial | Not applicable | 1.3 - 1.6 | ~7.3 | [12] |

Experimental Protocols

This protocol outlines a method for determining the binding affinity of a test compound to the GLP-1 receptor using a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor in appropriate media.

-

Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., HEPES buffer with MgCl2 and bacitracin).

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a radiolabeled GLP-1 analog (e.g., 125I-GLP-1).

-

Add varying concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This protocol describes a method to measure the ability of a compound to stimulate cAMP production following GLP-1 receptor activation.

-

Cell Culture:

-

Seed CHO cells stably expressing the human GLP-1 receptor into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (GLP-1R agonist) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter gene assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Targeting Renal Glucose Reabsorption

SGLT2 inhibitors represent a novel class of oral antidiabetic drugs with an insulin-independent mechanism of action. They target the kidneys to reduce hyperglycemia.

Mechanism of Action

SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule, responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[13] SGLT2 inhibitors, such as dapagliflozin, canagliflozin (B192856), and empagliflozin, competitively and reversibly block this transporter.[11]

By inhibiting SGLT2, these drugs reduce the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[5] This loss of glucose from the body directly lowers blood glucose levels. The mechanism is dependent on the glomerular filtration rate and the plasma glucose concentration. The resulting caloric loss also contributes to a modest reduction in body weight.[13]

Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal benefits. These effects are thought to be mediated by a combination of factors, including osmotic diuresis and natriuresis leading to reduced blood pressure and cardiac preload, improved cardiac energy metabolism, and reduced inflammation and oxidative stress.[14][15]

Signaling and Transport Pathway

The following diagram illustrates the mechanism of SGLT2 inhibition in the renal proximal tubule.

Quantitative Data

The table below presents the in vitro inhibitory activity and clinical efficacy of several SGLT2 inhibitors.

| Drug | Target | Assay | Potency (IC50/Ki) | HbA1c Reduction (%) | Reference |

| Dapagliflozin | hSGLT2 | Inhibition Assay | 1.1 nM (EC50) | ~0.54 | [12][16] |

| hSGLT2 | Binding Affinity | 6.0 nM (Ki) | [2] | ||

| Canagliflozin | hSGLT2 | Inhibition Assay | 2.2 nM (IC50) | -1.23 (300mg) | [8][17] |

| hSGLT2 | Binding Affinity | 4.0 nM (Ki) | [11] | ||

| Empagliflozin | hSGLT2 | Inhibition Assay | 3.1 nM (IC50) | 0.8 - 0.9 | [1][6][18] |

Experimental Protocols

This protocol describes a cell-based assay to measure the inhibitory activity of a compound on SGLT2-mediated glucose uptake.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing human SGLT2 in a 96-well plate until confluent.

-

-

Assay Procedure:

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (SGLT2 inhibitor) or vehicle control.

-

Initiate glucose uptake by adding a solution containing a radiolabeled, non-metabolizable glucose analog (e.g., 14C-α-methylglucopyranoside, AMG) and sodium.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Termination and Detection:

-

Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucose uptake for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol outlines a method for quantifying glucose in urine samples, a key pharmacodynamic marker for SGLT2 inhibitors.

-

Sample Collection:

-

Collect 24-hour urine samples from subjects at baseline and after treatment with an SGLT2 inhibitor.

-

Measure the total volume of the collected urine.

-

-

Glucose Quantification:

-

Use an enzymatic assay to measure the glucose concentration in the urine samples. A common method involves the glucose oxidase-peroxidase reaction.

-

Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide.

-

Peroxidase then catalyzes the reaction of hydrogen peroxide with a chromogenic substrate to produce a colored product.

-

-

Alternatively, high-performance liquid chromatography (HPLC) with refractive index detection can be used for more precise quantification.

-

-

Data Analysis:

-

Calculate the total amount of glucose excreted in 24 hours by multiplying the glucose concentration by the total urine volume.

-

Compare the 24-hour urinary glucose excretion before and after treatment to determine the effect of the SGLT2 inhibitor.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Enhancing Endogenous Incretin Action

DPP-4 inhibitors, also known as gliptins, represent another class of oral antidiabetic agents that work by augmenting the incretin system, albeit through a different mechanism than GLP-1R agonists.

Mechanism of Action

Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous enzyme that rapidly inactivates the endogenous incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, and linagliptin, are competitive, reversible inhibitors of this enzyme.

By inhibiting DPP-4, these drugs prevent the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their physiological effects. This enhancement of endogenous incretin levels leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion, ultimately improving glycemic control.

The key distinction from GLP-1R agonists is that DPP-4 inhibitors do not directly activate the GLP-1 receptor but rather amplify the action of the body's own incretins. This generally results in a more modest glucose-lowering effect and a neutral effect on body weight.

Signaling Pathway

The mechanism of action of DPP-4 inhibitors is centered on preventing the breakdown of incretin hormones.

Quantitative Data

The following table summarizes the in vitro inhibitory activity and clinical efficacy of selected DPP-4 inhibitors.

| Drug | Target | Assay | Potency (IC50) | HbA1c Reduction (%) | Reference |

| Sitagliptin | DPP-4 | Enzyme Inhibition Assay | 19 nM | 0.6 - 0.8 | [19][20] |

| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | 62 nM | 0.5 - 1.0 | [19][21] |

| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 50 nM | 0.5 - 0.9 | [19][22] |

| Linagliptin | DPP-4 | Enzyme Inhibition Assay | 1 nM | 0.5 - 0.7 | [19][23] |

Experimental Protocols

This protocol describes a method for measuring the inhibitory activity of a compound against the DPP-4 enzyme.

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme.

-

A fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).

-

Assay buffer (e.g., Tris-HCl).

-

Test compound (DPP-4 inhibitor).

-

96-well plate (black for fluorescent assays).

-

-

Assay Procedure:

-

Add the assay buffer to the wells of the 96-well plate.

-

Add varying concentrations of the test compound.

-

Add a fixed concentration of the DPP-4 enzyme to each well and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate.

-

Incubate the plate at 37°C for a defined time, protected from light if using a fluorescent substrate.

-

-

Detection:

-

Measure the fluorescence or absorbance of the product using a plate reader at the appropriate excitation and emission wavelengths or absorbance wavelength.

-

-

Data Analysis:

-

Calculate the percentage of DPP-4 inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The novel oral antidiabetic drugs discussed herein represent a significant advancement in the management of type 2 diabetes. Their distinct mechanisms of action, targeting incretin biology, renal glucose handling, and endogenous incretin preservation, offer a range of therapeutic options that can be tailored to individual patient needs. A thorough understanding of their molecular pharmacology, as detailed in this guide, is paramount for the continued development of even more effective and safer therapies for this global health challenge. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to innovate in this critical therapeutic area.

References

- 1. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of sodium‐glucose cotransporter 2 inhibitors on HbA1c variability and cardiovascular and renal adverse outcome in patients with T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. med.libretexts.org [med.libretexts.org]

- 11. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of SGLT2 Inhibitors in Reducing Glycated Hemoglobin and Weight in Emirati Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. selleckchem.com [selleckchem.com]

- 17. bmjopen.bmj.com [bmjopen.bmj.com]

- 18. GLP-1 receptor agonist shows superior improvement of HbA1c compared to SGLT2 inhibitor - - PACE-CME [pace-cme.org]

- 19. [PDF] Urinary glucose measurement. | Semantic Scholar [semanticscholar.org]

- 20. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 21. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. savemyexams.com [savemyexams.com]

- 23. researchgate.net [researchgate.net]

New Horizons in Oral Antidiabetic Drug Discovery: A Technical Guide to Emerging Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes (T2D) management is undergoing a significant transformation, driven by the discovery of novel therapeutic targets that offer improved glycemic control, weight management, and cardiovascular benefits. This in-depth technical guide explores the core of these new frontiers in oral antidiabetic drug discovery, providing a detailed overview of key molecular pathways, quantitative clinical data, and the experimental methodologies underpinning these advancements. The focus is on orally administered agents that promise to enhance patient compliance and accessibility.

Incretin-Based Therapies: Beyond Injections

The incretin (B1656795) system, particularly the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) pathways, has been a cornerstone of injectable T2D therapies. The major hurdle of oral delivery for these peptide-based hormones is now being overcome through innovative formulations and the development of small-molecule agonists.

Oral GLP-1 Receptor Agonists (GLP-1 RAs)

Oral GLP-1 RAs stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, while also promoting satiety and slowing gastric emptying.

Key Clinical Trial Data for Oral GLP-1 RAs:

| Drug | Trial | Phase | Dose | Mean HbA1c Reduction (from baseline) | Mean Weight Loss (from baseline) |

| Oral Semaglutide (B3030467) (Rybelsus®) | PIONEER 4[1][2] | 3a | 14 mg/day | -1.2% (at 26 weeks) | -4.4 kg (at 26 weeks) |

| Orforglipron (B8075279) | ACHIEVE-1[3][4][5][6][7] | 3 | 3 mg/day | -1.24% (at 40 weeks) | -4.5% |

| 12 mg/day | -1.47% (at 40 weeks) | -6.1% | |||

| 36 mg/day | -1.48% (at 40 weeks) | -7.6% |

Signaling Pathway for GLP-1 Receptor Activation:

Experimental Protocols:

-

In Vitro GLP-1 Receptor Activation Assay: [8][9][10][11]

-

Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) cells or the human pancreatic beta-cell line EndoC-βH1, endogenously or recombinantly expressing the human GLP-1 receptor, is cultured under standard conditions.[11]

-

Compound Incubation: Cells are incubated with varying concentrations of the test oral GLP-1 RA for a specified period (e.g., 30 minutes).[11]

-

cAMP Measurement: The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[11] The EC50 value, representing the concentration of the agonist that gives half-maximal response, is then determined.

-

-

ACHIEVE-1 Clinical Trial Protocol (Orforglipron): [3][4][5][6][7]

-

Study Design: A 40-week, randomized, double-blind, placebo-controlled Phase 3 trial.[5]

-

Participants: 559 adults with type 2 diabetes inadequately controlled with diet and exercise alone, with a baseline HbA1c between 7.0% and 9.5%.[4][5]

-

Intervention: Participants were randomized (1:1:1:1) to receive once-daily oral orforglipron (3 mg, 12 mg, or 36 mg) or a placebo.[4]

-

Primary Endpoint: The primary outcome was the change in HbA1c from baseline to 40 weeks.[5]

-

Dual GIP/GLP-1 Receptor Agonists

These agents activate both GIP and GLP-1 receptors, leading to a synergistic effect on glycemic control and weight reduction. While the dual agonist tirzepatide is currently available as an injection, research into orally bioavailable formulations is ongoing, making this a key area of interest.

Key Clinical Trial Data for Tirzepatide (Injectable):

| Drug | Trial | Phase | Dose | Mean HbA1c Reduction (from baseline) | Mean Weight Loss (from baseline) |

| Tirzepatide | SURPASS-1[12][13][14] | 3 | 5 mg/week | -1.87% | -7.0 kg |

| 10 mg/week | -1.89% | -7.8 kg | |||

| 15 mg/week | -2.07% | -9.5 kg |

Experimental Workflow for Dual Agonist Screening:

Renal Glucose Reabsorption Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have become a mainstay in T2D treatment due to their insulin-independent mechanism of action and proven cardiorenal benefits. Future research may target other glucose transporters in the kidney.

Mechanism of Action of SGLT2 Inhibitors:

SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2 in the proximal convoluted tubule, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels.

Signaling Pathway for SGLT2 Inhibition in Renal Proximal Tubule Cells:

References

- 1. Oral semaglutide versus subcutaneous liraglutide and placebo in type 2 diabetes (PIONEER 4): a randomised, double-blind, phase 3a trial. | Read by QxMD [read.qxmd.com]

- 2. Oral semaglutide versus subcutaneous liraglutide and placebo in type 2 diabetes (PIONEER 4): a randomised, double-blind, phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Eli Lilly’s ACHIEVE-1 Trial for the New Oral GLP-1 orforglipron? - NowPatient [nowpatient.com]

- 4. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hcplive.com [hcplive.com]

- 6. m.youtube.com [m.youtube.com]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 8. axxam.com [axxam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. innoprot.com [innoprot.com]

- 11. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone - American College of Cardiology [acc.org]

- 14. endocrine.org [endocrine.org]

Navigating the Intersection of Joint Pain and Mental Health: A Technical Guide to Osteoarthritis-Associated Depression Subtypes (OADS)

For Immediate Release

This technical guide provides a comprehensive overview of the classification, pharmacological profiles, and underlying molecular pathways of Osteoarthritis-Associated Depression Subtypes (OADS). Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to facilitate a deeper understanding and inspire novel therapeutic strategies for this prevalent comorbidity.

This compound Classification

Recent research has identified four distinct subtypes of depression in individuals with or at risk for symptomatic knee osteoarthritis, moving beyond a monolithic diagnosis of depression in this patient population.[1] This classification, based on specific clusters of depressive symptoms, allows for a more nuanced understanding of the patient experience and opens avenues for targeted therapeutic interventions. The subtypes are identified using the Center for Epidemiologic Studies Depression (CES-D) scale.[1]

The four identified this compound subtypes are:

-

Asymptomatic: Individuals in this group do not exhibit significant depressive symptomatology.

-

Catatonic: This subtype is characterized by symptoms of psychomotor agitation.[1]

-

Anhedonic: The primary characteristic of this subtype is the inability to experience pleasure (anhedonia).[1]

-

Melancholic: This subtype presents with a combination of symptoms including reduced energy and movement, anhedonia, and other somatic complaints.[1]

Pharmacological Profiles of this compound

While direct pharmacological trials for each specific this compound subtype are not yet available, we can infer potential therapeutic strategies based on the known efficacy of antidepressants against the core symptoms of each subtype. The following table summarizes the inferred pharmacological profiles. It is crucial to note that these are proposed profiles and require validation through rigorous clinical trials.

| This compound Subtype | Core Symptoms | Inferred Pharmacological Profile | Rationale |

| Catatonic | Psychomotor agitation | Anxiolytics, potentially in combination with antidepressants. Exercise training may also be beneficial. | Antidepressants alone may not be effective for psychomotor agitation and could potentially exacerbate it.[1] |

| Anhedonic | Inability to experience pleasure | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like duloxetine (B1670986) and venlafaxine; Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) such as fluoxetine, paroxetine, and sertraline.[2][3][4] | These agents have demonstrated efficacy in treating anhedonia.[1][4] Duloxetine is also recommended for managing chronic musculoskeletal pain.[2] |

| Melancholic | Reduced energy, anhedonia, somatic complaints | Tricyclic Antidepressants (TCAs) such as amitriptyline (B1667244) and nortriptyline; SNRIs.[3][5] | TCAs have shown consistent efficacy in treating melancholic depression.[5] SNRIs can address both depressive symptoms and pain.[2] |

Note: Paroxetine, an SSRI, has been identified as a potential disease-modifying drug for osteoarthritis by inhibiting G protein-coupled receptor kinase 2 (GRK2), which is involved in cartilage degeneration.[6] This dual action makes it a particularly interesting candidate for further investigation in this compound.

Experimental Protocols

The identification and classification of this compound subtypes are based on a specific and reproducible experimental protocol.

Subject Recruitment and Data Collection

-

Study Population: Individuals with or at risk for symptomatic knee osteoarthritis.

-

Data Collection Instrument: The 20-item Center for Epidemiologic Studies Depression (CES-D) scale is administered at baseline to measure depressive symptoms.[1]

Statistical Analysis: Latent Class Analysis (LCA)

-

Purpose: To identify distinct subgroups (latent classes) of individuals based on their patterns of responses to the CES-D scale items.

-

Methodology: LCA is applied to the baseline CES-D data. The analysis identifies groups of individuals with similar patterns of depressive symptoms. Subtypes are then assigned to each participant based on posterior probability estimates.[1]

The following diagram illustrates the experimental workflow for this compound classification:

Shared Signaling Pathways in Osteoarthritis and Depression

The comorbidity of osteoarthritis and depression is not merely a psychological reaction to chronic pain but is also rooted in shared biological mechanisms. Understanding these common pathways is critical for the development of targeted therapies that can address both conditions simultaneously.

Neuroinflammation

A growing body of evidence points to neuroinflammation as a key link between osteoarthritis and depression.[7][8] Pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, are elevated in both conditions and can cross the blood-brain barrier, leading to changes in brain regions associated with mood regulation.[9][10][11]

The diagram below depicts the role of neuroinflammation in the pathogenesis of this compound.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another crucial player in the shared pathogenesis of osteoarthritis and depression.[12][13] This pathway is involved in cartilage degradation and inflammation in osteoarthritis, and in neurotrophic factor signaling and mood regulation in the brain.[12][14] Dysregulation of the PI3K-Akt pathway can therefore contribute to both joint and mental health issues.

The following diagram illustrates the central role of the PI3K-Akt pathway.

References

- 1. Study Examines How Depression Subtypes May Stem from Osteoarthritis - The Rheumatologist [the-rheumatologist.org]

- 2. Antidepressants to Manage Osteoarthritic Pain: The Value of Pain Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Can antidepressants be used for arthritis pain? [drugs.com]

- 4. Pharmacological interventions targeting anhedonia in patients with major depressive disorder: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacotherapy for major depression with melancholic features: relative efficacy of tricyclic versus selective serotonin reuptake inhibitor antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psu.edu [psu.edu]

- 7. Neuroinflammation in osteoarthritis: From pain to mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Genetic Determinants of the Association between Osteoarthritis and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Depression in Osteoarthritis: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Low-Grade Inflammation in Osteoarthritis to Neuropsychiatric Sequelae: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Potential Common Pathogenic Mechanisms Underlying Osteoarthritis and Major Depressive Disorder Using Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K/AKT/mTOR signaling pathway in osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

Next-Generation Oral Antidiabetic Drugs: A Deep Dive into Their Molecular Architecture and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral antidiabetic drug (OAD) discovery is undergoing a significant transformation. Driven by the need for improved glycemic control, enhanced safety profiles, and greater patient convenience, a new generation of OADs is emerging. These novel agents move beyond traditional mechanisms to offer targeted and often multi-faceted approaches to managing type 2 diabetes. This technical guide provides an in-depth exploration of the core molecular structures, mechanisms of action, and key experimental data for the leading classes of next-generation this compound.

Small-Molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists

The advent of orally available, non-peptidic GLP-1 receptor agonists represents a paradigm shift in incretin-based therapies. These small molecules are designed to mimic the glucose-lowering effects of the endogenous GLP-1 hormone by activating the GLP-1 receptor, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion.[1] Unlike their injectable peptide counterparts, these agents offer the convenience of oral administration.

Molecular Structures at a Glance:

-

Orforglipron (LY3502970): A non-peptide agonist characterized by a complex heterocyclic scaffold. Its structure is designed for high-affinity binding to the GLP-1R.[2]

-

Aleniglipron (GSBR-1290): Another orally bioavailable small molecule, aleniglipron, is a potent GLP-1R agonist.[3]

-

Danuglipron (PF-06882961): A non-peptide agonist that was under development and has been studied for its interaction with the GLP-1R.[4]

Quantitative Efficacy Data:

The following table summarizes key in vitro potency and binding affinity data for these next-generation oral GLP-1R agonists.

| Molecule | Target(s) | Assay Type | Parameter | Value | Reference(s) |

| Orforglipron | Human GLP-1R | Competition Binding | Ki | ~1 nM - 3.22 nM | [2] |

| Human GLP-1R | cAMP Stimulation | pEC50 | 6.22 (~600 nM) | [2] | |

| Aleniglipron | GLP-1R | Binding Affinity | Ki | <10 nM | [3] |

| GLP-1R | cAMP Stimulation | EC50 | <0.1 nM | [3][5] | |

| Danuglipron | Human GLP-1R | Radioligand Binding | Ki | 360 nM | [4] |

| Human GLP-1R | cAMP Pathway | EC50 | 13 nM | [1][4] |

Signaling Pathway and Mechanism of Action:

Oral small-molecule GLP-1R agonists bind to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). This binding event primarily activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells.[1][6] A notable feature of some of these next-generation agonists, like orforglipron, is their biased agonism, showing potent activation of the G-protein signaling pathway with minimal recruitment of β-arrestin.[6] This bias may contribute to a favorable side-effect profile.

Experimental Protocols:

A common method to determine the potency of GLP-1R agonists is the cAMP accumulation assay.

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and incubated until they reach a suitable confluence.

-

Compound Treatment: Serial dilutions of the test compound (e.g., orforglipron) are prepared. The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The test compounds are then added to the wells.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[8]

-

Data Analysis: The signal is converted to cAMP concentration. A dose-response curve is generated by plotting the cAMP concentration against the log of the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.[8]

Sodium-Glucose Cotransporter (SGLT) Inhibitors

Next-generation SGLT inhibitors are characterized by their dual inhibition of SGLT2 and SGLT1. SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is also found in the intestines and plays a role in glucose absorption.[9] By inhibiting SGLT2, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels.[10] The additional inhibition of SGLT1 can delay intestinal glucose absorption.

Molecular Structures at a Glance:

-

Sotagliflozin (LX4211): A potent dual inhibitor of both SGLT1 and SGLT2.[9] Its chemical structure is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol.[9]

-

Bekagliflozin: Another SGLT2 inhibitor in the gliflozin class.

Quantitative Efficacy Data:

The following table presents the in vitro inhibitory activity of sotagliflozin.

| Molecule | Target(s) | Assay Type | Parameter | Value | Reference(s) |

| Sotagliflozin | SGLT1 | Inhibition Assay | IC50 | 36 nM | [11] |

| SGLT2 | Inhibition Assay | IC50 | 1.8 nM | [11] |

Signaling Pathway and Mechanism of Action:

SGLT inhibitors act on the epithelial cells of the renal proximal tubules.[10] They competitively block the SGLT2 transporter, preventing the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[12] This leads to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose levels.[12] This mechanism is independent of insulin secretion. The dual inhibition of SGLT1 in the intestine can also contribute to glycemic control by delaying postprandial glucose absorption.

Experimental Protocols:

This assay measures the uptake of a labeled glucose analog in cells expressing SGLT2 to determine the inhibitory activity of test compounds.[13]

-

Cell Culture: A human kidney proximal tubule cell line (e.g., HK-2), which endogenously expresses SGLT2, is cultured in appropriate media.[13]

-

Assay Setup: Cells are seeded in a 96-well, black, clear-bottom plate and grown to confluence.

-

Compound Incubation: The cell monolayers are washed with a Krebs-Ringer-Henseleit (KRH) buffer. The test compound (e.g., sotagliflozin) is then added at various concentrations and pre-incubated for 15-30 minutes.[13]

-

Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate glucose uptake, and the plate is incubated for 30-60 minutes at 37°C.[13][14]

-

Termination and Lysis: The uptake is stopped by washing with ice-cold KRH buffer. The cells are then lysed.[13]

-

Fluorescence Measurement: The fluorescence of the cell lysates is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[13]

-

Data Analysis: The percentage of inhibition is calculated relative to the SGLT2-specific uptake (total uptake minus non-specific uptake). The IC50 value is determined by fitting the data to a four-parameter logistic equation.[13]

Novel Non-Sulfonylurea Insulin Secretagogues

This class of drugs stimulates insulin secretion from pancreatic β-cells through a mechanism distinct from that of sulfonylureas, although they also act on the ATP-sensitive potassium (K-ATP) channels.[15][16] They are designed to provide a more rapid and shorter-lasting insulin release, primarily targeting postprandial hyperglycemia.

Molecular Structures at a Glance:

While many are in earlier stages of development, repaglinide (B1680517) is a well-established example of this class, belonging to the meglitinide (B1211023) family. Novel agents in development aim to improve upon the pharmacokinetic and pharmacodynamic properties of existing non-sulfonylurea secretagogues.

Quantitative Efficacy Data:

Data for novel, next-generation non-sulfonylurea insulin secretagogues is less mature. For established agents like repaglinide, the focus is on clinical efficacy rather than in vitro potency metrics in the same vein as the other classes discussed.

Signaling Pathway and Mechanism of Action:

Non-sulfonylurea insulin secretagogues bind to a distinct site on the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell K-ATP channel.[16] This binding leads to the closure of the K-ATP channel, which depolarizes the cell membrane.[15] The depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[15] A key difference from sulfonylureas is their faster onset and shorter duration of action.[16]

Experimental Protocols:

This assay directly measures the ability of a compound to stimulate insulin release from pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats or mice) by collagenase digestion followed by purification.

-

Pre-incubation: Isolated islets are pre-incubated in a buffer with a low glucose concentration.

-

Compound Stimulation: The islets are then incubated in a buffer containing a stimulatory glucose concentration and various concentrations of the test compound.

-

Sample Collection: At the end of the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or radioimmunoassay.

-

Data Analysis: The amount of insulin secreted is normalized to the islet protein content or DNA content. Dose-response curves are generated to determine the efficacy and potency of the compound.

Dual GIP and GLP-1 Receptor Agonists

A novel approach in incretin-based therapy is the development of dual agonists that target both the glucose-dependent insulinotropic polypeptide (GIP) receptor and the GLP-1 receptor. Tirzepatide is a leading example of this class, although it is currently available as an injectable. The development of oral formulations is an active area of research.

Molecular Structure at a Glance:

-

Tirzepatide: A 39-amino-acid peptide that is a dual GIP and GLP-1 receptor agonist.[17] It is modified with a C20 fatty diacid moiety to extend its half-life.[17]

Quantitative Efficacy Data:

The following table summarizes the binding affinities of tirzepatide for the GIP and GLP-1 receptors.

| Molecule | Target(s) | Assay Type | Parameter | Value | Reference(s) |

| Tirzepatide | GIP Receptor | Competition Binding | Ki | 0.135 nM | [17] |

| GLP-1 Receptor | Competition Binding | Ki | 4.23 nM | [17] |

Signaling Pathway and Mechanism of Action:

Tirzepatide activates both the GIP and GLP-1 receptors, which are both G-protein coupled receptors that signal through the cAMP pathway to enhance glucose-dependent insulin secretion. The dual agonism is believed to have a synergistic effect on glycemic control and weight loss.

Conclusion

The next generation of oral antidiabetic drugs offers a diverse and sophisticated arsenal (B13267) for the management of type 2 diabetes. The move towards orally available small-molecule GLP-1 receptor agonists, dual SGLT1/2 inhibitors, and novel non-sulfonylurea insulin secretagogues reflects a deeper understanding of the pathophysiology of the disease. The continued exploration of their molecular structures and mechanisms of action will undoubtedly pave the way for even more effective and personalized therapies in the future.

References

- 1. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. probechem.com [probechem.com]

- 4. uaclinical.com [uaclinical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fpnotebook.com [fpnotebook.com]

- 17. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]

Preclinical Screening of New Oral Hypoglycemic Agents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core methodologies and strategies employed in the preclinical screening of novel oral hypoglycemic agents. It details a systematic approach, from initial in vitro assays to in vivo validation in relevant animal models, designed to identify and characterize promising therapeutic candidates for the treatment of type 2 diabetes mellitus (T2DM).

Chapter 1: The In Vitro Screening Cascade

The initial phase of drug discovery focuses on high-throughput screening (HTS) to identify "hits" from large compound libraries, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.[1] This tiered approach efficiently filters compounds, prioritizing those with the highest potential for in vivo efficacy.

Primary Screening: Hit Identification

Primary screening is designed to rapidly assess large numbers of compounds. This can be achieved through target-based or phenotypic assays.[2]

-

Target-Based Assays: These assays measure the direct interaction of a compound with a specific molecular target known to be involved in glucose homeostasis. Examples include assays for inhibitors of Dipeptidyl Peptidase-4 (DPP-4) or activators of AMP-activated protein kinase (AMPK).[3][4]

-

Phenotypic Assays: These assays measure a downstream cellular effect without a priori knowledge of the specific target.[2] A common phenotypic screen might identify compounds that stimulate insulin (B600854) secretion from pancreatic β-cell lines.[2]

Secondary Screening: Mechanism of Action

Promising hits from the primary screen are advanced to secondary assays to confirm their biological activity and begin to understand their mechanism of action. Key assays include those for glucose uptake and insulin secretion.

This assay measures the ability of a compound to stimulate the transport of glucose from the extracellular environment into cells, a critical process for maintaining glucose homeostasis.[5] It is commonly performed using adipocyte (e.g., 3T3-L1) or skeletal muscle cell lines (e.g., L6 myotubes).[5][6] The most common method uses a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), which is taken up by cells and phosphorylated, trapping it intracellularly.[7] Non-radioactive, luminescence-based assays are also available and offer a safer, high-throughput alternative.[8]

Table 1: Representative Data from a 3T3-L1 Glucose Uptake Assay

| Treatment | Concentration | 2-DG Uptake (pmol/min/mg protein) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 0.1% | 15.2 ± 1.8 | 1.0 |

| Insulin (Positive Control) | 100 nM | 125.6 ± 9.3 | 8.3 |

| Test Compound A | 1 µM | 18.1 ± 2.1 | 1.2 |

| Test Compound A | 10 µM | 78.5 ± 6.7 | 5.2 |

| Test Compound B | 1 µM | 16.5 ± 1.5 | 1.1 |

| Test Compound B | 10 µM | 20.3 ± 2.5 | 1.3 |

Experimental Protocol: Radiolabeled Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Plate differentiated adipocytes in 24-well plates.

-

Serum Starvation: Prior to the assay, starve the cells in serum-free DMEM for 2-4 hours to establish a basal state.

-

Compound Incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBH). Treat cells with the test compound or controls (vehicle, insulin) at desired concentrations for 30-60 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRBH buffer containing radiolabeled [³H] 2-deoxy-D-glucose (typically 0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 1 mM). Incubate for 5-10 minutes.[9]

-

Assay Termination: Stop the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

-

Data Normalization: Determine the protein concentration of each lysate to normalize the radioactivity counts (e.g., dpm/mg protein).

This assay is crucial for identifying compounds that act as insulin secretagogues, meaning they stimulate the pancreas to release insulin.[10] It is performed using pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated primary pancreatic islets.[6][11] The assay measures the amount of insulin released into the culture medium in response to different glucose concentrations, with and without the test compound.

Table 2: Representative Data from a Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

| Treatment | Glucose (mM) | Insulin Secreted (ng/mL) | Fold Change vs. Low Glucose |

| Vehicle | 2.8 (Low) | 1.5 ± 0.2 | 1.0 |

| Vehicle | 16.7 (High) | 9.8 ± 1.1 | 6.5 |

| Test Compound C (10 µM) | 2.8 (Low) | 1.7 ± 0.3 | 1.1 |

| Test Compound C (10 µM) | 16.7 (High) | 18.2 ± 2.0 | 12.1 |

| Glibenclamide (1 µM) | 16.7 (High) | 22.5 ± 2.4 | 15.0 |

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture: Seed INS-1 cells or isolated islets in 24-well plates and culture under appropriate conditions (e.g., 37°C, 5% CO2).[2]

-

Pre-incubation: Gently wash the cells with a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a non-stimulatory (low) concentration of glucose (e.g., 2.8 mM). Pre-incubate in this buffer for 1-2 hours to allow insulin secretion to return to a basal level.[12]

-

Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBB containing either low glucose (2.8 mM) or high glucose (16.7 mM) with the test compound or controls (vehicle, positive control like Glibenclamide).

-

Incubation: Incubate the cells for a defined period, typically 1-2 hours, at 37°C.[12]

-

Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.

-

Quantification: Measure the insulin concentration in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay.[2][13]

-

Data Analysis: Express the results as the amount of insulin secreted, often normalized to total cellular protein or DNA content.

Chapter 2: Key Signaling Pathways in Glucose Homeostasis

Understanding the molecular pathways that regulate glucose metabolism is essential for developing targeted therapies. New hypoglycemic agents often modulate one or more of these key signaling cascades.

Insulin Signaling Pathway

Insulin is the primary anabolic hormone responsible for promoting glucose uptake and storage in muscle and fat tissue and suppressing glucose production in the liver.[14][15] The signaling cascade is initiated by insulin binding to its receptor, leading to the activation of two main branches: the PI3K/AKT pathway, which mediates most of insulin's metabolic effects, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[16][17] A key metabolic outcome is the translocation of the GLUT4 glucose transporter to the cell surface, facilitating glucose uptake.[14][15]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[18] It is activated during states of low energy (high AMP/ATP ratio), such as exercise or calorie restriction.[4][18] Once activated, AMPK works to restore energy balance by stimulating ATP-producing processes like glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes like gluconeogenesis and lipid synthesis.[18][19][20] This makes AMPK a key therapeutic target for T2DM.[4]

Incretin (B1656795) (GLP-1) Signaling Pathway

Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut in response to nutrient intake.[21] GLP-1 potentiates glucose-dependent insulin secretion from pancreatic β-cells.[3][21] It binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, leading to an increase in intracellular cAMP levels.[22][23] This signaling cascade enhances all stages of insulin exocytosis. Because its action is glucose-dependent, therapies targeting this pathway have a lower risk of causing hypoglycemia.[23] GLP-1 is rapidly degraded by the enzyme DPP-4, making DPP-4 inhibitors another important therapeutic strategy.[3][21]

Chapter 3: In Vivo Efficacy and Safety Models

Compounds that demonstrate promising activity and a clear mechanism of action in vitro are advanced to in vivo studies. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[24]

Common Animal Models of Type 2 Diabetes

The selection of an appropriate animal model is critical and depends on the specific scientific question being addressed.[25] Rodent models are most commonly used due to their cost-effectiveness and well-characterized phenotypes.[26]

Table 3: Comparison of Common Rodent Models for T2DM Screening

| Model | Method of Induction | Key Characteristics | Advantages | Disadvantages |

| STZ-induced Rat/Mouse | Chemical ablation of β-cells with low-dose Streptozotocin (STZ), often combined with a high-fat diet.[27][28] | Insulin resistance, partial β-cell dysfunction, hyperglycemia.[27] | Rapid induction, cost-effective, high reproducibility. | Primarily a model of β-cell dysfunction, may not fully mimic human metabolic syndrome.[29] |

| High-Fat Diet (HFD) Mouse | Long-term feeding with a diet high in fat (45-60% of calories).[30][31] | Obesity, insulin resistance, hyperinsulinemia, glucose intolerance.[32][33][34] | Closely mimics the etiology of human T2DM driven by diet and obesity.[32] | Development of phenotype is slow (weeks to months), can be variable between studies.[32] |

| db/db Mouse | Genetic; spontaneous mutation in the leptin receptor gene.[25] | Severe obesity, hyperphagia, profound insulin resistance, eventual β-cell failure.[25] | Robust and severe diabetic phenotype, genetically defined. | Monogenic cause does not represent the polygenic nature of human T2DM; severe phenotype may not be suitable for all interventions. |

The Oral Glucose Tolerance Test (OGTT)

The OGTT is a cornerstone experiment for assessing in vivo glucose metabolism.[35] It evaluates the body's ability to clear a glucose load from the circulation, providing an integrated measure of insulin sensitivity and β-cell function.[36][37]

Table 4: Representative Data from an OGTT in HFD-Fed Mice

| Time Point (min) | Blood Glucose (mg/dL) - Vehicle Group | Blood Glucose (mg/dL) - Compound D Group |

| 0 (Fasting) | 155 ± 10 | 148 ± 9 |

| 15 | 350 ± 25 | 280 ± 20 |

| 30 | 410 ± 30 | 310 ± 22 |

| 60 | 320 ± 28 | 225 ± 18 |

| 120 | 210 ± 15 | 160 ± 12 |

| AUC (mg/dL*min) | 38,550 | 25,650 |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Preparation: House mice under standard conditions. For diet-induced models, mice are typically on a high-fat diet for 8-16 weeks.

-

Fasting: Fast the mice overnight for approximately 16-18 hours, or for a shorter duration of 4-6 hours, ensuring free access to water.[35][38]

-

Baseline Measurement (t=0): Obtain a baseline blood sample from the tail vein. Measure blood glucose using a calibrated glucometer.[37]

-

Glucose Administration: Administer a sterile glucose solution (typically 2 g/kg body weight) via oral gavage.[37][38] Start a timer immediately.

-

Time-Course Measurements: Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose gavage.[13]

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The preclinical screening of new oral hypoglycemic agents is a multi-step, integrated process that relies on a logical progression from high-throughput in vitro assays to robust in vivo animal models. By employing a combination of cell-based assays to determine mechanism and potency, and well-characterized disease models to assess efficacy, researchers can effectively identify and validate novel drug candidates with the potential to become future therapies for type 2 diabetes.

References

- 1. news-medical.net [news-medical.net]

- 2. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of AMP--activated protein kinase in the control of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promocell.com [promocell.com]

- 6. rjptonline.org [rjptonline.org]

- 7. revvity.com [revvity.com]

- 8. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]

- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 16. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 21. ccjm.org [ccjm.org]

- 22. Frontiers | Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 28. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. diacomp.org [diacomp.org]

- 30. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. diabetesjournals.org [diabetesjournals.org]

- 32. An Overview of Murine High Fat Diet as a Model for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. mmpc.org [mmpc.org]

- 36. Glucose Tolerance Test in Mice [bio-protocol.org]

- 37. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 38. Oral Glucose Tolerance Test in Mouse [protocols.io]

The Role of O-acetyl-ADP-ribose (OADS) in Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin (B600854) resistance, abdominal obesity, dyslipidemia, and hypertension, presents a growing global health challenge. Research into the underlying molecular mechanisms has identified nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent signaling pathways as critical regulators of metabolic homeostasis. O-acetyl-ADP-ribose (OADS), a unique metabolite generated by the sirtuin family of NAD+-dependent deacetylases, is emerging as a potential signaling molecule in this context. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic syndrome research, detailing its production, metabolism, and downstream signaling effects. While direct quantitative data in mammalian models of metabolic syndrome are still forthcoming, this guide synthesizes the available evidence to present a coherent picture of this compound's potential involvement and provides detailed experimental protocols to facilitate further investigation.

Introduction to O-acetyl-ADP-ribose (this compound)

O-acetyl-ADP-ribose (this compound) is a small molecule produced during the deacetylation of proteins by sirtuins, a class of NAD+-dependent enzymes.[1][2][3] In this reaction, the acetyl group from a lysine (B10760008) residue of a target protein is transferred to the ADP-ribose moiety of NAD+, yielding a deacetylated protein, nicotinamide, and this compound.[2][3][4] The production of this compound is evolutionarily conserved, occurring in organisms from yeast to humans.[3] Given that sirtuins, particularly SIRT1, are key regulators of metabolic processes, this compound is positioned as a potential second messenger that links sirtuin activity to downstream physiological responses relevant to metabolic health.[5]

This compound Production and Metabolism

The primary source of this compound is the enzymatic activity of sirtuins.[2][4] The reaction consumes one molecule of NAD+ for every acetyl group removed from a protein substrate.

Signaling Pathway of this compound Production

Caption: Sirtuin-mediated production of this compound.

Cellular levels of this compound are regulated not only by its synthesis via sirtuins but also by its degradation through specific enzymes. In mammals, ADP-ribosylhydrolase 3 (ARH3) is known to hydrolyze this compound to acetate (B1210297) and ADP-ribose.[1][6] In yeast, the Nudix hydrolase Ysa1 cleaves this compound into AMP and O-acetylribose-5-phosphate.[1][2] The existence of these metabolic pathways suggests that cellular this compound concentrations are tightly controlled, a hallmark of signaling molecules.

The Role of this compound in Metabolic Syndrome: Inferred Mechanisms

Direct experimental evidence detailing the role of this compound in mammalian models of metabolic syndrome is currently limited. However, based on the established functions of its upstream regulator (SIRT1) and a key downstream effector (TRPM2), a hypothetical role for this compound in the pathophysiology of metabolic syndrome can be proposed.

Connection to SIRT1 and Nutrient Sensing

SIRT1 is a crucial nutrient sensor that responds to changes in cellular energy status, reflected by NAD+ levels.[7][8] It plays a vital role in regulating glucose and lipid metabolism by deacetylating key transcription factors and coactivators such as PGC-1α, FOXO1, and SREBP-1c.[9][10] In conditions of metabolic stress, such as those present in metabolic syndrome, SIRT1 activity is often dysregulated. As this compound production is directly coupled to SIRT1 activity, its levels are presumed to reflect the metabolic state of the cell as interpreted by SIRT1.

Downstream Signaling via the TRPM2 Cation Channel

In mammalian cells, a primary target of this compound is the transient receptor potential melastatin 2 (TRPM2) channel, a calcium-permeable non-selective cation channel.[1][2] this compound, along with ADP-ribose, can gate the TRPM2 channel, leading to an influx of calcium ions.[1][6] The TRPM2 channel is implicated in several processes relevant to metabolic syndrome:

-

Inflammation: TRPM2 is highly expressed in immune cells, including macrophages.[11][12] Its activation by oxidative stress signals, which can lead to the production of ADP-ribose and potentially this compound, is involved in regulating macrophage activation and cytokine production.[12][13][14] Chronic low-grade inflammation is a key feature of metabolic syndrome.

-

Insulin Secretion and Resistance: Studies on TRPM2 knockout mice have yielded conflicting results regarding its precise role in glucose homeostasis, with some studies suggesting a role in insulin secretion and others pointing towards an involvement in insulin resistance.[11][15] Activation of TRPM2 in adipocytes has been shown to contribute to insulin resistance.[16]

Proposed this compound Signaling Pathway in Metabolic Stress

Caption: Proposed signaling cascade of this compound in metabolic syndrome.

Quantitative Data on this compound Levels

To date, quantitative measurements of endogenous this compound have been primarily reported in yeast models. These studies provide a crucial benchmark and a methodological foundation for future research in mammalian systems.

| Organism/Condition | This compound Concentration (μM) | Reference |

| Wild-type S. cerevisiae | 0.56 ± 0.13 | [15][17] |

| S. cerevisiae with single deletion of Hst2 | 0.37 ± 0.12 | [15][17] |

| S. cerevisiae with deletion of all five sirtuins | Not detectable | [15][17] |

| S. cerevisiae with deletion of Ysa1 (this compound hydrolase) | 0.85 ± 0.24 | [15][17] |

These data demonstrate that cellular this compound levels are directly dependent on sirtuin activity and can be modulated by enzymes involved in its degradation.[15][17] A critical need exists for similar quantitative studies in mammalian models of metabolic syndrome to ascertain how this compound levels change in tissues like the liver and adipose tissue in response to high-fat diets, hyperglycemia, and insulin resistance.

Experimental Protocols

Proposed Protocol for this compound Quantification in Mammalian Tissues by LC-MS/MS

This protocol is adapted from the validated method for yeast and incorporates standard practices for mammalian tissue metabolite extraction.[17]

Objective: To quantify the absolute levels of this compound in mammalian tissues (e.g., liver, white adipose tissue) or plasma.

Materials:

-

Tissue/plasma samples

-

Liquid nitrogen

-

Acetonitrile (ACN)

-

10 mM ammonium (B1175870) acetate

-

Internal standard: ¹³C-labeled this compound (if available) or a structurally similar molecule

-

Agilent 1100 HPLC system (or equivalent)

-

ABI 3200 Q-trap mass spectrometer (or equivalent)

-

HILIC column (e.g., Nest Group, 300Å 5μm polyhydroxyethyl A, 4.6 × 200 mm)

Procedure:

-

Sample Collection and Quenching:

-

Excise tissues immediately and flash-freeze in liquid nitrogen to quench metabolic activity.

-

For plasma, collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C. Immediately freeze the plasma supernatant.

-

-

Metabolite Extraction:

-

Weigh the frozen tissue (~50-100 mg).

-

Homogenize the tissue in a pre-chilled solvent mixture (e.g., 80% methanol) on dry ice.

-

Add the internal standard at a known concentration.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant and dry it using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in the initial mobile phase.

-

Inject the sample onto the HILIC column.

-

Mobile Phase:

-

A: Acetonitrile

-

B: 10 mM ammonium acetate

-

-

Gradient (based on yeast protocol[17]):

-

Hold at 20% B for 15 min.

-

Ramp to 80% B over 20 min.

-

Ramp to 100% B over 20 min and hold for 5 min.

-

Return to 20% B and equilibrate for 40 min.

-

-

Mass Spectrometry:

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

Optimize parent and fragment ion transitions for this compound and the internal standard. For this compound, a key fragment ion is m/z 346.0.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in mammalian samples.

Protocol for Isolation of Mature Adipocytes

Objective: To isolate mature adipocytes from adipose tissue for subsequent culture or metabolite analysis.

Procedure (summarized):

-

Excise adipose tissue and mince it into small pieces in a sterile buffer.[18]

-

Digest the tissue with collagenase solution at 37°C with shaking.[19]

-

Filter the digest through a mesh to remove undigested tissue.[19]

-

Centrifuge at low speed (e.g., 150-300 x g) to separate the floating mature adipocytes from the stromal vascular fraction pellet.[18][19]

-

Wash the adipocyte layer with fresh buffer and repeat the centrifugation.[18]

-

The isolated adipocytes can then be used for experiments or frozen for later analysis.

Future Directions and Conclusion

The role of this compound in metabolic syndrome is a promising but nascent field of research. While the foundational knowledge of its production by sirtuins and its action on the TRPM2 channel provides a strong rationale for its involvement, several key questions remain:

-

What are the basal concentrations of this compound in key metabolic tissues in healthy versus metabolic syndrome states?

-

How do this compound levels fluctuate in response to nutrient availability and metabolic stress?

-

Beyond TRPM2, are there other cellular targets of this compound that are relevant to metabolic regulation?

-

Could targeting this compound-metabolizing enzymes be a viable therapeutic strategy for metabolic syndrome?

References

- 1. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of high fat diet-induced obesity on oocyte mitochondrial functions in inbred and outbred mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NAD⁺ metabolism: a therapeutic target for age-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuins and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 12. TRPM2 Ion Channels Regulate Macrophage Polarization and Gastric Inflammation During Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactive Oxygen Species‐Mediated TRPM2 Activation Facilitates Phagocytosis of Macrophages to Reverse Profibrotic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the phagosomal redox-sensitive TRP channel TRPM2 in regulating bactericidal activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QUANTIFICATION OF ENDOGENOUS SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE (OAADPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis and Isolation of Adipocytes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Landscape of Cardiovascular Safety in Oral Antidiabetic Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The paradigm of managing type 2 diabetes has evolved beyond glycemic control to encompass a significant focus on cardiovascular risk reduction. This shift has been largely driven by the divergent cardiovascular outcomes observed with emerging classes of oral antidiabetic drugs. This technical guide provides a comprehensive analysis of the cardiovascular effects of three prominent classes: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We present quantitative data from major cardiovascular outcome trials, detailed experimental protocols from key preclinical studies, and visualizations of the core signaling pathways to offer a thorough resource for the scientific and drug development communities.

Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: A Cardioprotective Powerhouse

SGLT2 inhibitors have consistently demonstrated robust cardiovascular benefits, particularly in reducing the risk of hospitalization for heart failure.[1] Their mechanisms of action extend beyond glucose lowering and are thought to involve favorable hemodynamic and metabolic effects.[2]

Quantitative Cardiovascular Outcome Data

Meta-analyses of large cardiovascular outcome trials have solidified the evidence for the cardioprotective effects of SGLT2 inhibitors. The following table summarizes the key findings.

| Outcome | Hazard Ratio (95% CI) | Key Findings |

| Major Adverse Cardiovascular Events (MACE) | 0.91 (0.87–0.96) | SGLT2 inhibitors significantly reduce the composite outcome of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[1][2] |

| Cardiovascular Death | 0.86 (0.81–0.92) | A consistent and significant reduction in mortality from cardiovascular causes is a hallmark of this drug class.[2] |

| Hospitalization for Heart Failure | 0.722 (0.657-0.793) | A substantial and clinically meaningful reduction in the risk of hospitalization for heart failure is observed.[3] |

| All-Cause Mortality | 0.85 (0.79–0.92) | SGLT2 inhibitors have been shown to significantly reduce the risk of death from any cause.[4] |

| Myocardial Infarction | 0.86 (0.79–0.94) | A significant reduction in the incidence of myocardial infarction has been demonstrated.[4] |

| Ischemic Stroke | 0.95 (0.85–1.07) | The effect on ischemic stroke is generally neutral, with no significant reduction observed.[4] |

Experimental Protocols: Investigating Cardiac Fibrosis

Preclinical studies have been instrumental in elucidating the mechanisms behind the cardioprotective effects of SGLT2 inhibitors. A common model to study cardiac fibrosis is the diabetic mouse model.

Experimental Model: Diabetic Mouse Model of Cardiac Fibrosis

-

Animal Model: Male KK-Ay mice, a genetic model of type 2 diabetes, and C57BL/6J mice as controls (8 weeks old) are often used.[5][6]

-

Drug Administration: Empagliflozin (B1684318) (10 mg/kg/day) is administered daily for 8 weeks via oral gavage.[5][6]

-